

Application Note: 2-Ethylproline Hydrochloride as a Chiral Building Block

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Compound of Interest

Compound Name: 2-Ethylproline hydrochloride

CAS No.: 1332530-89-8

Cat. No.: B1465126

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Executive Summary

(S)-2-Ethylproline hydrochloride (and its enantiomer) represents a specialized class of

-disubstituted amino acids. Unlike canonical proline, the substitution of the

-hydrogen with an ethyl group creates a quaternary stereocenter. This modification imparts two critical properties: absolute resistance to racemization at the

-carbon and severe conformational restriction of the pyrrolidine ring.

This guide details the protocols for utilizing 2-Ethylproline in three high-value contexts:

- Peptidomimetics: Forcing
-turn secondary structures in bioactive peptides.
- Medicinal Chemistry: Enhancing metabolic stability against proteolysis.
- Asymmetric Organocatalysis: Serving as a robust, non-racemizable chiral catalyst for aldol and Mannich-type reactions.

Chemical Profile & Handling

Property	Specification
Chemical Name	(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride
CAS Number	133863-79-7 (S-isomer)
Molecular Weight	179.64 g/mol (HCl salt)
Appearance	White to off-white crystalline solid
Solubility	High: Water, Methanol, DMSO. Low: DCM, Hexanes, Toluene.
Hygroscopicity	Moderate. Store under desiccation at -20°C.
pKa (approx)	-COOH: ~1.8

Handling Advisory: As a hydrochloride salt, the amine is protonated and unreactive. For all organic synthesis applications (coupling or catalysis), the free base must be generated in situ or pre-isolated.

Application I: Peptide Synthesis (Incorporation & Coupling)

The Challenge: Steric Hindrance

Incorporating 2-Ethylproline into a peptide chain is non-trivial. The ethyl group at the α -position creates significant steric crowding around the secondary amine.

- Coupling to the N-terminus of 2-Ethylproline: Extremely difficult. The nucleophilicity of the secondary amine is drastically reduced by the adjacent quaternary center.
- Coupling the C-terminus of 2-Ethylproline: Moderately difficult. The bulky ethyl group shields the activated carboxylate.

Protocol A: Coupling to the N-terminus of 2-Ethylproline

Standard EDC/NHS or DCC couplings will fail or proceed with <5% yield.

Reagents:

- Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory due to the 7-azabenzotriazole moiety's ability to accelerate reactivity.
- Base: DIPEA (Diisopropylethylamine).
- Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

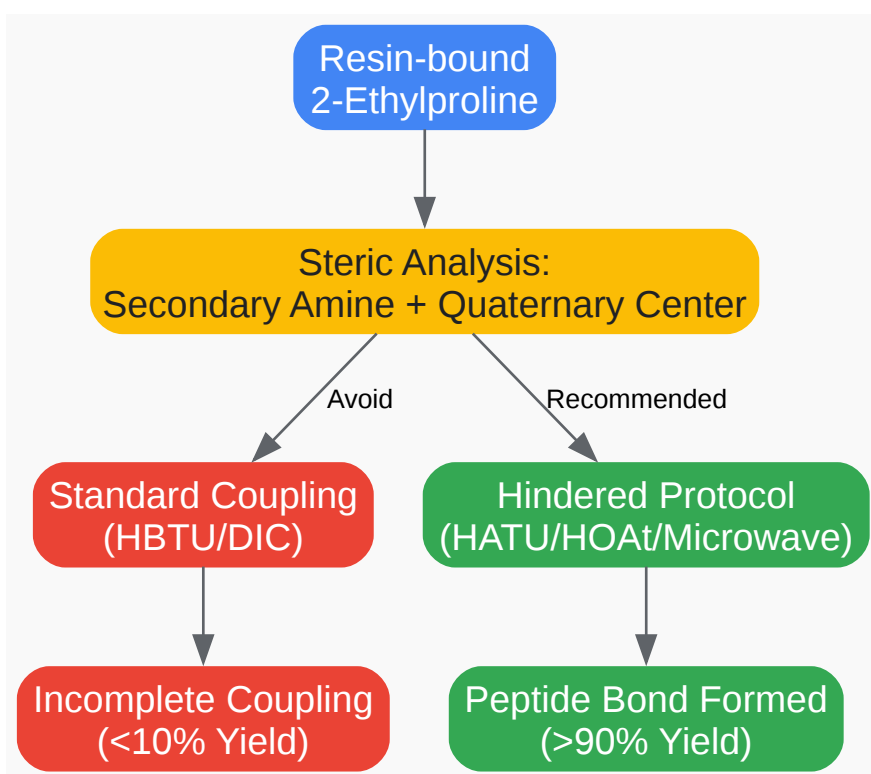
- Resin Preparation (Solid Phase): Ensure the resin-bound 2-Ethylproline is fully deprotected (Fmoc removed). Wash resin 3x with DMF.
- Activation Cocktail:
 - Dissolve the incoming Fmoc-Amino Acid (4.0 eq) and HATU (3.9 eq) in minimum anhydrous DMF.
 - Add HOAt (1-Hydroxy-7-azabenzotriazole) (4.0 eq). Note: Adding free HOAt boosts the reaction rate for hindered amines.
 - Add DIPEA (8.0 eq).
 - Pre-activation time: 2 minutes (Do not exceed 5 mins to avoid racemization of the incoming amino acid).
- Coupling Reaction:
 - Add the activated cocktail to the resin-bound 2-Ethylproline.
 - Microwave Assistance (Recommended): Heat to 75°C for 20 minutes (25W).
 - Alternative (Room Temp): Double couple. Perform the reaction for 4 hours, drain, and repeat with fresh reagents for 12 hours.

- Monitoring: The Chloranil test is preferred over Kaiser test (Kaiser is for primary amines; 2-Ethylproline is secondary). A positive result (blue spots) indicates unreacted amine.

Protocol B: Coupling the C-terminus of 2-Ethylproline

To couple 2-Ethylproline to the next amino acid, conversion to the acid fluoride or N-carboxyanhydride (NCA) is often superior to standard esters, though HATU/HOAt (as above) works for less hindered partners.

Visualization: Steric Coupling Workflow



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Caption: Decision logic for coupling to the sterically hindered N-terminus of 2-Ethylproline.

Application II: Asymmetric Organocatalysis

2-Ethylproline is a superior catalyst for enamine-based asymmetric transformations (e.g., Aldol, Mannich) compared to L-Proline in specific scenarios.

Mechanistic Advantage: In standard L-Proline catalysis, the acidic

-proton can be removed by base, leading to racemization of the catalyst over time or under harsh conditions. 2-Ethylproline lacks this

-proton. It is chemically impossible for the catalyst to racemize, allowing for:

- Higher reaction temperatures.
- Recycling of the catalyst without loss of optical purity.

Protocol: Intermolecular Aldol Reaction

Reaction: Acetone + 4-Nitrobenzaldehyde

-Hydroxy Ketone.

- Catalyst Preparation:
 - Dissolve 2-Ethylproline HCl (10 mol%) in water (minimal volume).
 - Add KOH (10 mol%) to neutralize. Evaporate to dryness or extract the free base into CHCl_3 if the reaction solvent is organic.
 - Note: Using the HCl salt directly with an added base (e.g., Et_3N) in the reaction mixture is possible but often slows kinetics due to buffering effects.
- Reaction Setup:
 - Solvent: DMSO/Acetone (4:1 v/v). Note: 2-Ethylproline is more lipophilic than proline, allowing use in non-polar solvents if needed.
 - Add 4-Nitrobenzaldehyde (1.0 eq).
 - Add Acetone (excess, acting as reagent and co-solvent).
 - Add 2-Ethylproline free base (10-20 mol%).
- Conditions: Stir at room temperature for 24-48 hours.
- Workup: Aqueous extraction. The catalyst remains in the aqueous phase (if basic) or can be recovered via ion-exchange chromatography.

Application III: Medicinal Chemistry (Conformational Locking)

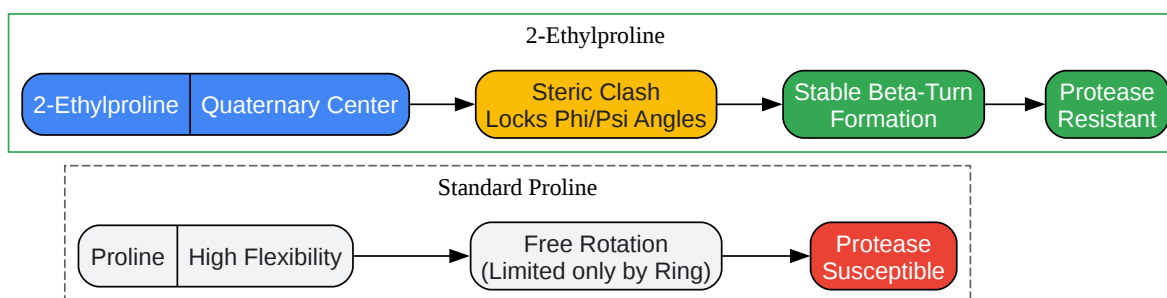
In drug design, 2-Ethylproline is used to "lock" a peptide conformation. The ethyl group forces the backbone torsion angles (

) into a narrow region of the Ramachandran plot, typically favoring:

- α -turns (Type I or III)
- α -Helices

This "gem-disubstituted effect" (Thorpe-Ingold effect) reduces the entropic penalty of binding to a receptor.

Visualization: The Conformational Lock Mechanism



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Caption: Mechanistic comparison of standard Proline vs. 2-Ethylproline in peptide stability.

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 - Context: General background on proline organocatalysis mechanisms applicable to the ethyl deriv

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